Zuranolone

Oral Bioavailability Neuroactive Steroids Postpartum Depression

Zuranolone is the only oral neuroactive steroid FDA-approved for postpartum depression, delivering rapid antidepressant response by Day 3 with a 14-day course. Unlike brexanolone (60-hr IV infusion) or ganaxolone (no PPD benefit), its oral bioavailability enables outpatient trial designs. With characterized EC50 values of 296 nM (α1β2γ2) and 163 nM (α4β3δ), it is the essential reference standard for δ-subunit GABA-A pharmacology, a critical benchmark for PK-driven neurosteroid optimization, and the preferred tool compound for pain models requiring extended GABAergic duration of action.

Molecular Formula C25H35N3O2
Molecular Weight 409.6 g/mol
CAS No. 1632051-40-1
Cat. No. B1405386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuranolone
CAS1632051-40-1
Synonyms1-(3.alpha.-hydroxy-3.beta.-methyl-20-oxo-19-nor-5.beta.-pregnan-21-YL)-1H-pyrazole-4-carbonitrile
1H-pyrazole-4-carbonitrile, 1-((3.alpha.,5.beta.)-3-hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl)-
3alpha-Hydroxy-3beta-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5beta-pregnan-20-one
3beta-Methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-norpregnanolone
SAGE-217
zuranolone
Molecular FormulaC25H35N3O2
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O
InChIInChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3/t17-,18+,19-,20-,21+,22-,24-,25+/m1/s1
InChIKeyHARRKNSQXBRBGZ-GVKWWOCJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zuranolone (CAS 1632051-40-1) – Oral Neuroactive Steroid GABA-A PAM for Rapid-Acting Depression Research


Zuranolone (CAS 1632051-40-1, SAGE-217) is a synthetic neuroactive steroid (NAS) that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor [1]. It is an orally bioavailable analog of allopregnanolone, approved by the FDA in 2023 for the treatment of postpartum depression (PPD) in adults, and represents a new class of rapid-acting antidepressants [2].

Zuranolone Differentiation: Why In-Class Neurosteroid Substitution Is Not Equivalent


Although brexanolone, ganaxolone, and allopregnanolone share the GABA-A PAM mechanism of action with zuranolone, they cannot be generically substituted. Brexanolone requires 60-hour inpatient intravenous infusion, limiting its practical utility, while ganaxolone has shown little or no benefit over placebo for postnatal depression in clinical trials [1]. Zuranolone's unique oral formulation and validated rapid-acting antidepressant profile create distinct, non-interchangeable procurement and research requirements [2].

Zuranolone Quantitative Differentiation: Head-to-Head Evidence vs. Brexanolone, Ganaxolone, and Allopregnanolone


Zuranolone Oral Bioavailability Eliminates 60-Hour IV Infusion Requirement of Brexanolone

Unlike brexanolone, which requires a 60-hour continuous intravenous infusion in an inpatient setting, zuranolone is orally bioavailable and administered as a once-daily oral capsule for 14 days [1]. This represents a fundamental pharmacokinetic and practical differentiation between the two FDA-approved neurosteroids for postpartum depression.

Oral Bioavailability Neuroactive Steroids Postpartum Depression

Rapid Onset of Antidepressant Effect: Day 3 Response Differentiates Zuranolone from Traditional Antidepressants

Zuranolone demonstrates a significantly faster onset of action compared to traditional oral antidepressants like SSRIs. Clinical data indicate a 25% response rate by day 3 of treatment, with 50% response by day 8, and approximately 60% response by the end of the 14-day treatment course [1]. In contrast, SSRIs typically require 2–4 weeks for initial response and 6–8 weeks for full therapeutic effect [1].

Rapid-Acting Antidepressant Postpartum Depression Clinical Efficacy

Efficacy in Postpartum Depression: Zuranolone Shows Clear Benefit Over Placebo, Brexanolone and Ganaxolone Do Not

A 2025 Cochrane systematic review of 6 RCTs (n=674) provides differential efficacy evidence. For oral zuranolone, moderate-certainty evidence indicates it probably improves depression response and remission compared to placebo. In contrast, for intravenous neurosteroids (brexanolone and ganaxolone), low-certainty evidence suggests there may be little or no difference in depression response (RR 1.24, 95% CI 0.74 to 2.06) or remission (RR 1.18, 95% CI 0.59 to 2.38) at 30 days compared to placebo [1].

Postpartum Depression Randomized Controlled Trial Neurosteroid Efficacy

In Vitro GABA-A Receptor Potency: α4β3δ Extrasynaptic Receptors Show Higher Sensitivity to Zuranolone

Zuranolone demonstrates differential potency at synaptic versus extrasynaptic GABA-A receptor subtypes. In recombinant human receptor assays, zuranolone exhibits an EC50 of 296 nM at α1β2γ2 (synaptic) receptors and 163 nM at α4β3δ (extrasynaptic) receptors [1]. This ~1.8-fold higher potency at extrasynaptic δ-subunit-containing receptors may contribute to its distinct pharmacological profile.

GABA-A Receptor Neuropharmacology Receptor Subtype Selectivity

Longer Analgesic Duration vs. Ganaxolone in Preclinical Neuropathic Pain Models

In mouse models of neuropathic and inflammatory pain, both ganaxolone and zuranolone potentiate GABA-evoked currents acutely; however, zuranolone produces a longer-lasting analgesic effect compared to ganaxolone [1]. This differential duration of action in preclinical pain models suggests distinct pharmacodynamic properties between these two neurosteroids.

Neuropathic Pain Analgesic Duration Ganaxolone

PK Limitations and Analog Development: Zuranolone Exhibits Short Half-Life and Low Bioavailability Requiring Optimization

Despite its clinical approval, zuranolone has inherent pharmacokinetic limitations including short half-life, low oral bioavailability, and central inhibitory side effects [1]. These limitations have driven analog development efforts; for instance, a C21-pyridine-triazolone derivative (S9) demonstrated 5-fold longer plasma half-life, 6-fold higher AUC, 3-fold greater brain exposure, and 30% improved bioavailability compared to zuranolone in rats [1]. This evidence informs procurement for medicinal chemistry and PK optimization studies.

Pharmacokinetics Analog Development Bioavailability

Zuranolone Optimal Procurement Scenarios for Research and Industrial Applications


Postpartum Depression Clinical Trial Material

Zuranolone is the only oral neurosteroid FDA-approved for PPD, with rapid onset (response by Day 3) and a 14-day treatment course [1]. It is the compound of choice for clinical studies evaluating rapid-acting interventions for postpartum depression, especially when oral outpatient administration is required. Procurement as reference standard or active pharmaceutical ingredient (API) for formulation development is essential for PPD trial execution.

GABA-A Receptor Pharmacology and Selectivity Profiling

With characterized EC50 values of 296 nM (α1β2γ2) and 163 nM (α4β3δ) [1], zuranolone serves as a well-defined reference compound for electrophysiological studies of synaptic and extrasynaptic GABA-A receptor modulation. Researchers investigating δ-subunit pharmacology or developing novel GABA-A PAMs require zuranolone as a benchmark comparator.

Neurosteroid Analog Development and PK Optimization

Zuranolone's documented PK limitations (short half-life, low bioavailability) provide a baseline for medicinal chemistry programs developing improved neurosteroid analogs [1]. Procurement of zuranolone as a control compound is essential for head-to-head comparisons in PK studies, seizure models, and efficacy assays to quantify improvements in novel analogs.

Preclinical Neuropathic Pain Model Studies

In studies of chronic pain where sustained GABAergic modulation is required, zuranolone's longer-lasting analgesic effect compared to ganaxolone [1] makes it the preferred tool compound. Procurement for pain research laboratories evaluating GABA-A PAMs in neuropathic or inflammatory pain models should prioritize zuranolone for experiments requiring extended duration of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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